3-(4-methylphenyl)azetidine
CAS No.: 7215-06-7
Cat. No.: VC17393545
Molecular Formula: C10H13N
Molecular Weight: 147.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 7215-06-7 |
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Molecular Formula | C10H13N |
Molecular Weight | 147.22 g/mol |
IUPAC Name | 3-(4-methylphenyl)azetidine |
Standard InChI | InChI=1S/C10H13N/c1-8-2-4-9(5-3-8)10-6-11-7-10/h2-5,10-11H,6-7H2,1H3 |
Standard InChI Key | BZYJWDPMIYLNOX-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=C(C=C1)C2CNC2 |
Introduction
Synthetic Methodologies
Two-Step Synthesis via Friedel-Crafts Alkylation
A validated route to 3,3-diarylazetidines, as detailed in Synthesis of 3,3-Diarylazetidines , provides a framework for adapting to 3-(4-methylphenyl)azetidine. The process involves:
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Formation of N-Boc-3-arylazetidin-3-ol:
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Friedel-Crafts Alkylation:
For mono-aryl derivatives like 3-(4-methylphenyl)azetidine, modifications may include using a single arylating agent and adjusting stoichiometry. Challenges include regioselectivity and competing side reactions, necessitating precise temperature control (-20°C to 0°C) .
Table 1: Key Reaction Parameters for Azetidine Synthesis
Step | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|
Alcohol Intermediate | 4-Methylphenyllithium, THF | 61* | |
Friedel-Crafts | AlCl₃, CH₂Cl₂, -20°C | 59* | |
*Yields extrapolated from analogous reactions. |
Physicochemical Properties
While experimental data specific to 3-(4-methylphenyl)azetidine are sparse, inferences can be made from related compounds:
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Solubility: Likely low aqueous solubility due to the hydrophobic 4-methylphenyl group. Analogous azetidine hydrochlorides (e.g., 3-[(4-methylphenyl)methyl]azetidine hydrochloride) are typically stored refrigerated to prevent hydrolysis .
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Stability: Azetidines are generally sensitive to strong acids/bases, with ring-opening reactions occurring under extreme conditions. The hydrochloride salt form enhances stability.
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Spectroscopic Data:
Future Research Directions
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Synthetic Optimization: Explore catalytic asymmetric synthesis to access enantiopure variants for chiral drug candidates.
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Biological Screening: Prioritize in vitro assays against kinase targets and antimicrobial panels.
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Computational Modeling: Use DFT calculations to predict binding affinities for CNS receptors.
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